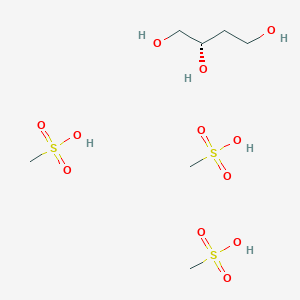
(S)-1,2,4-Butanetriol trimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H14O6S. It consists of a butanetriol core (a four-carbon chain with three hydroxyl groups) and a trimethanesulfonate group attached to one of the hydroxyl groups. The compound exists as a white crystalline solid and is soluble in water.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of S-BTMS. One common method involves the reaction of meso-1,2,4-butanetriol with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base (such as pyridine). The reaction proceeds as follows:
meso-1,2,4-butanetriol+CH3SO2Cl→(S)-1,2,4-Butanetriol trimethanesulfonate+HCl
Industrial Production: S-BTMS is industrially produced through the above synthetic route. The compound finds applications in various fields due to its unique properties.
Chemical Reactions Analysis
Reactions:
Substitution Reactions: S-BTMS can undergo substitution reactions, where the trimethanesulfonate group is replaced by other functional groups. Common reagents include nucleophiles like amines or alcohols.
Reduction Reactions: Reduction of the sulfonyl group (SO) can yield the corresponding alcohol.
Esterification: S-BTMS can react with carboxylic acids to form esters.
Hydrolysis: The compound can be hydrolyzed back to meso-1,2,4-butanetriol under acidic conditions.
Major Products: The major products depend on the specific reaction conditions. For example:
- Substitution with an amine yields an S-BTMS-derived amine.
- Reduction leads to the corresponding alcohol.
Scientific Research Applications
Chemistry:
- S-BTMS serves as a chiral building block in organic synthesis.
- It is used in the preparation of chiral ligands for asymmetric catalysis.
- S-BTMS has potential applications in drug delivery systems due to its water solubility and stability.
- Researchers explore its use in modifying biomolecules and enhancing their properties.
- S-BTMS finds applications in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The exact mechanism of action for S-BTMS depends on its specific application. its water solubility, stability, and chiral nature contribute to its effectiveness in various contexts.
Comparison with Similar Compounds
S-BTMS stands out due to its chiral structure and trimethanesulfonate group. Similar compounds include meso-1,2,4-butanetriol and other sulfonated alcohols.
Properties
Molecular Formula |
C7H22O12S3 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2S)-butane-1,2,4-triol;methanesulfonic acid |
InChI |
InChI=1S/C4H10O3.3CH4O3S/c5-2-1-4(7)3-6;3*1-5(2,3)4/h4-7H,1-3H2;3*1H3,(H,2,3,4)/t4-;;;/m0.../s1 |
InChI Key |
YUTWSMVXSNNDSO-WJXVXWFNSA-N |
Isomeric SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C(CO)[C@@H](CO)O |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C(CO)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


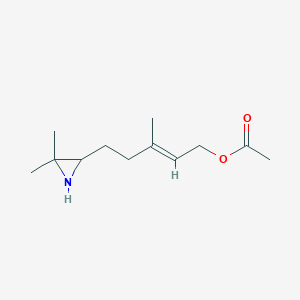
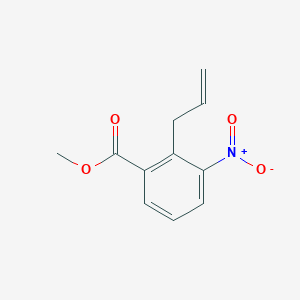
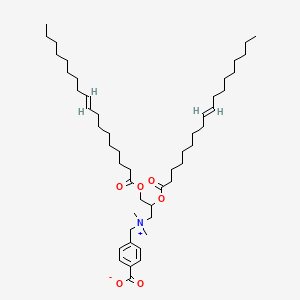
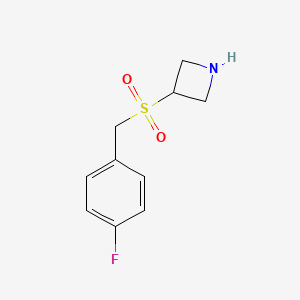
![3-(2-Methoxyethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12071921.png)
![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-methylsulfanylpyrimidin-2-one](/img/structure/B12071933.png)
![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B12071934.png)
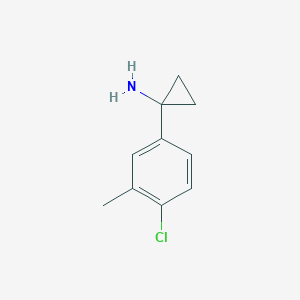
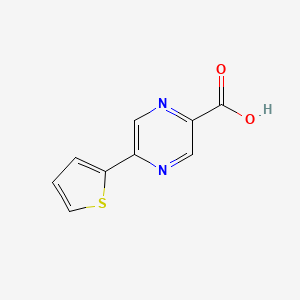

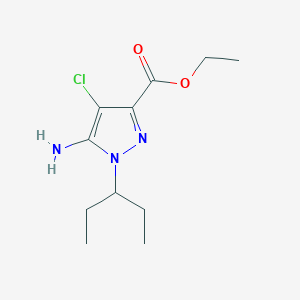

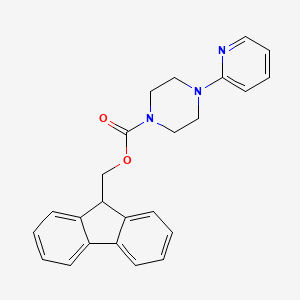
![2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one](/img/structure/B12071986.png)
